Gold tribromide

Catalog No.
S570179
CAS No.
10294-28-7
M.F
AuBr₃
M. Wt
436.68 g/mol
Availability
In Stock
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Gold tribromide

CAS Number

10294-28-7

Product Name

Gold tribromide

IUPAC Name

tribromogold

Molecular Formula

AuBr₃

Molecular Weight

436.68 g/mol

InChI

InChI=1S/Au.3BrH/h;3*1H/q+3;;;/p-3

InChI Key

OVWPJGBVJCTEBJ-UHFFFAOYSA-K

SMILES

Br[Au](Br)Br

Synonyms

Auric Bromide; Gold Bromide; Gold Tribromide; Gold(III) Bromide

Canonical SMILES

Br[Au](Br)Br

The exact mass of the compound Gold bromide (AuBr3) is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of gold coordination entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gold tribromide (AuBr3, CAS 10294-28-7) is a dark red-to-black inorganic coordination compound that exists primarily as a dimeric Au2Br6 species [1]. Functioning as a potent oxophilic and alkynophilic Lewis acid, it is a critical precursor in advanced materials science and homogeneous catalysis. In procurement contexts, AuBr3 is primarily selected for its specific halide-exchange profile in nanoparticle synthesis and its distinct coordination dynamics, which differ significantly from lighter chloride analogues [2]. Unlike the ubiquitous chloroauric acid (HAuCl4) or gold trichloride (AuCl3), AuBr3 offers measurable kinetic advantages in specific cycloadditions and precise halide-matching capabilities that are indispensable for specialized synthetic workflows.

Substituting AuBr3 with the more common AuCl3 or HAuCl4 frequently results in process failure or severe performance degradation due to mismatched halide chemistry and differing Lewis acidity. In the synthesis of halide perovskite heterostructures (e.g., CsPbBr3), using chloride-based gold salts introduces unwanted chloride ions, triggering spontaneous anion exchange that alters the crystal lattice and shifts the material's bandgap [1]. In homogeneous catalysis, the softer nature of the bromide ligand means that AuCl3 often exhibits slower kinetics or lower yields in specific cycloadditions. Furthermore, AuBr3 is measurably less hygroscopic than AuCl3, meaning that direct substitution with the chloride salt complicates benchtop handling and increases the risk of moisture-induced catalyst deactivation during routine workflows [2].

Kinetic Acceleration in Lewis Acid-Catalyzed Cycloadditions

In the [4+2] benzannulation of o-alkynyl(oxo)benzenes with alkynes, AuBr3 demonstrates a measurable kinetic advantage over AuCl3 [1]. At a 3 mol% loading and 80 °C, the AuBr3-catalyzed reaction reaches quantitative yield (93-100%) in 2.5 hours. Under identical conditions, AuCl3 exhibits a slower reaction rate and lower overall chemical yield, requiring longer cycle times to achieve comparable conversion.

Evidence DimensionCatalytic yield and reaction speed
Target Compound Data93-100% yield in 2.5 hours
Comparator Or BaselineAuCl3 (lower yield, slower reaction rate)
Quantified DifferenceHigher final yield and faster completion time for AuBr3
Conditions3 mol% catalyst loading, 1,2-dichloroethane, 80 °C

For process chemists optimizing complex cycloadditions, AuBr3 reduces cycle times and improves throughput compared to the standard chloride salt.

Precursor Suitability for Phase-Pure Perovskite Heterostructures

When synthesizing CsPbBr3–Au hybrid nanocrystals, the choice of gold precursor dictates the final lattice composition. Using AuBr3 allows the surface reduction of Au(III) to Au(0) nanoparticles while maintaining the pure bromide lattice of the perovskite, retaining a photoluminescence quantum yield (PLQY) of 60-70% [1]. Conversely, using AuCl3 induces spontaneous anion exchange, incorporating chloride into the lattice to form mixed-halide CsPb(Br1-xClx)3, which blueshifts the emission and alters the bandgap.

Evidence DimensionLattice homogeneity and PLQY retention
Target Compound DataPure CsPbBr3 lattice retention; 60-70% PLQY
Comparator Or BaselineAuCl3 (induces Br/Cl anion exchange and shifts bandgap)
Quantified Difference0% chloride contamination vs forced anion exchange
ConditionsSurface deposition of Au on CsPbBr3 nanocrystals in toluene

Enables the synthesis of highly luminescent, phase-pure perovskite-metal heterostructures without bandgap-shifting halide contamination.

Handling Stability and Oxophilic Activation in Glycosylation Workflows

In the anomeric azidation of per-O-acetylated sugars, AuBr3 achieves a 91% yield of β-D-glucopyranosyl azides within 3 hours at room temperature at a 10 mol% loading [1]. While AuCl3 can also promote this reaction, AuBr3 is significantly less hygroscopic, reducing the need for strict inert-atmosphere handling. This physical property difference prevents moisture-induced catalyst deactivation during routine setup.

Evidence DimensionReaction yield and hygroscopicity
Target Compound Data91% yield; bench-stable handling
Comparator Or BaselineAuCl3 (highly hygroscopic, requires stricter environmental controls)
Quantified DifferenceEquivalent high yields but with reduced moisture-sensitivity overhead
Conditions10 mol% catalyst, dichloromethane, room temperature

Provides carbohydrate chemists with a bench-stable, highly active oxophilic catalyst for rapid N-glycoside synthesis without strict anhydrous handling requirements.

Catalytic Viability in Neutral-pH Aqueous Environments

For the deprotection of robust oxime groups, AuBr3 maintains catalytic activity in neutral aqueous media where other transition metal salts fail[1]. At a 5 mol% loading at pH 7, AuBr3 drives the transoximation of ketoximes to ketones to 100% conversion at room temperature. In contrast, standard Lewis acids such as Sc(OTf)3, RuCl3, and PtCl4 either show 0% conversion or precipitate out as inactive hydroxides under the same neutral conditions.

Evidence DimensionCatalytic conversion at pH 7
Target Compound Data100% conversion (full deoximation)
Comparator Or BaselineSc(OTf)3, PtCl4, RuCl3 (0% conversion or precipitation)
Quantified Difference100% vs 0% conversion at neutral pH
Conditions5 mol% catalyst, pH 7 aqueous solution, room temperature

Allows for mild, neutral-pH deprotection of oximes in complex, acid-sensitive polyfunctional molecules where standard Lewis acids precipitate.

Synthesis of Phase-Pure Bromide Perovskite-Metal Heterostructures

AuBr3 is the required precursor for depositing gold nanoparticles onto CsPbBr3 perovskites. Because it shares the bromide anion with the substrate, it avoids the spontaneous anion exchange and bandgap shifting that occurs when using AuCl3, ensuring the final heterostructure retains its intended photoluminescence properties[1].

Benchtop Carbohydrate Functionalization and Glycosylation

In N-glycoside synthesis, AuBr3 serves as a highly active oxophilic catalyst for the anomeric azidation of per-O-acetylated sugars. Its lower hygroscopicity compared to AuCl3 makes it the practical choice for routine benchtop workflows, delivering >90% yields without the strict anhydrous overhead required for chloride salts [2].

Optimization of Complex Alkynyl Cycloadditions

For process chemists scaling [4+2] benzannulations, AuBr3 is selected over AuCl3 to accelerate reaction kinetics. It drives these complex cycloadditions to quantitative yields in a fraction of the time required by alternative gold catalysts, directly improving reactor throughput [3].

Mild Deprotection Workflows for Acid-Sensitive Polyfunctional Molecules

AuBr3 is highly suited for the catalytic deoximation of robust ketoximes in neutral aqueous media. Where conventional Lewis acids precipitate as inactive hydroxides at pH 7, AuBr3 remains active, enabling the deprotection of acid-sensitive substrates at room temperature [4].

Other CAS

10294-28-7

Wikipedia

Gold tribromide

General Manufacturing Information

Gold bromide (AuBr3): ACTIVE

Dates

Last modified: 08-15-2023

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